1-Hydroxy Valdecoxib-13C2,15N
Description
Significance of Stable Isotope Labeling in Drug Metabolism and Bioanalysis
Stable isotope labeling involves the incorporation of non-radioactive isotopes, like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), into a drug molecule. symeres.com This process creates a compound that is chemically identical to the parent drug but has a slightly higher molecular weight. This key difference allows scientists to distinguish the labeled compound from its unlabeled counterpart using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgadesisinc.com
The significance of this technique in drug metabolism and bioanalysis is multifaceted:
Enhanced Accuracy in Quantitative Analysis: Labeled compounds are often used as internal standards in bioanalytical methods. musechem.com Because they behave almost identically to the analyte of interest during sample preparation and analysis, they can correct for variations, leading to highly accurate and precise quantification of the drug and its metabolites in complex biological matrices like blood, urine, and tissues. researchgate.net
Improved Safety Profile: Unlike radioactive isotopes (e.g., carbon-14 (B1195169) or tritium), stable isotopes pose no radiation risk to subjects. metsol.com This makes them ideal for use in clinical studies, including those involving vulnerable populations, and allows for more frequent testing without safety concerns. metsol.com
Facilitation of Early Human ADME Studies: The use of stable isotopes enables microdosing studies, where a very small, non-pharmacologically active dose of a labeled drug is administered. metsol.com This allows researchers to gather crucial human ADME data early in the drug development process, identifying promising candidates and accelerating development. metsol.comnih.gov
Streamlined Drug Discovery: By providing detailed insights into a drug's metabolic fate and pharmacokinetic profile, stable isotope labeling helps to identify potential drug metabolites early, ensuring the efficacy and safety of new therapeutic agents. adesisinc.com
Role of Labeled Metabolites in Understanding Biotransformation Pathways
Biotransformation is the process by which the body chemically modifies drugs and other foreign compounds, often to facilitate their excretion. This process is complex, frequently yielding multiple metabolites through various enzymatic reactions. jmb.or.kr Labeled metabolites are instrumental in deciphering these intricate pathways. acs.org
When a stable isotope-labeled drug is administered, its metabolites will also carry the isotopic label. By tracking the unique mass signature of these labeled molecules, researchers can:
Identify Novel Metabolites: The distinct isotopic pattern helps to uncover and identify previously unknown metabolites within complex biological samples. acs.org
Elucidate Metabolic Pathways: Scientists can trace the transformation of a drug from one metabolite to the next, mapping out the complete metabolic cascade. acs.orgacs.org This is crucial for understanding how the drug is cleared from the body and for identifying any potentially active or reactive metabolites.
Investigate Reaction Mechanisms: The strategic placement of isotopes can provide information about the chemical mechanisms of the metabolic reactions themselves. symeres.com
The combination of stable isotope labeling with high-resolution mass spectrometry has become a powerful strategy for non-targeted metabolite detection and the comprehensive study of drug biotransformation. researchgate.nettandfonline.com
Contextualization of 1-Hydroxy Valdecoxib as a Primary Valdecoxib Metabolite
Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor. pharmgkb.orgwikipedia.org It undergoes extensive metabolism in the body, primarily through two main pathways mediated by cytochrome P450 (CYP) enzymes. pharmgkb.org One of the principal routes of metabolism is the oxidation of the methyl group on the isoxazole (B147169) ring, a reaction catalyzed by the CYP3A4 and CYP2C9 enzymes. pharmgkb.org This process forms the active hydroxymethyl metabolite, known as 1-Hydroxy Valdecoxib (also referred to as M1). pharmgkb.orgnih.govnih.gov
Academic Research Utility of 1-Hydroxy Valdecoxib-13C2,15N
This compound is the isotopically labeled version of the primary metabolite of Valdecoxib. The incorporation of two carbon-13 atoms and one nitrogen-15 atom provides a distinct mass shift, making it an invaluable tool for specific research applications.
Its primary utility lies in its role as an internal standard for the quantitative bioanalysis of 1-Hydroxy Valdecoxib. In pharmacokinetic studies investigating the metabolism of Valdecoxib, accurately measuring the concentration of its primary metabolite is crucial. By adding a known amount of this compound to biological samples, researchers can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to precisely quantify the unlabeled, biologically generated 1-Hydroxy Valdecoxib. This is essential for building accurate pharmacokinetic models and understanding the rate and extent of Valdecoxib metabolism.
Furthermore, this labeled standard is critical for in vitro studies using systems like human liver microsomes to investigate the specific enzymes responsible for Valdecoxib metabolism and to screen for potential drug-drug interactions. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of data generated in these complex experimental settings.
Data Tables
Table 1: Properties of Valdecoxib and its Labeled Metabolite
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Isotopic Label |
| Valdecoxib | C₁₆H₁₄N₂O₃S | 314.36 | Unlabeled |
| 1-Hydroxy Valdecoxib | C₁₆H₁₄N₂O₄S | 330.36 | Unlabeled |
| This compound | ¹³C₂C₁₄H₁₄N¹⁵NO₄S | Approx. 333.36 | Stable Isotope |
Note: The exact molar mass of the labeled compound may vary slightly depending on the specific positions of the isotopes.
Table 2: Key Research Applications of Stable Isotope Labeling
| Application Area | Description | Key Benefit |
| Pharmacokinetics (PK) | Studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. acs.org | Provides a clear picture of a drug's lifecycle in the body. musechem.com |
| Bioanalysis | Accurate quantification of drugs and metabolites in biological fluids. researchgate.net | Use as internal standards minimizes analytical error. musechem.com |
| Metabolite Identification | Discovering and structuring elucidation of all drug-related components. acs.org | Labeled isotopic patterns make metabolites easier to detect in complex samples. acs.org |
| Drug-Drug Interaction Studies | Assessing how co-administered drugs affect each other's metabolism. | Allows for precise measurement of changes in metabolite formation. |
| Microdosing Studies | Administering sub-therapeutic doses to study human PK early in development. metsol.com | Reduces risk to human subjects while providing vital data. metsol.com |
Structure
3D Structure
Properties
CAS No. |
1346601-29-3 |
|---|---|
Molecular Formula |
C16H14N2O4S |
Molecular Weight |
333.336 |
IUPAC Name |
4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21)/i10+1,14+1,18+1 |
InChI Key |
UJSFKTUZOASIPA-URAPMWEKSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO |
Synonyms |
4-[5-(Hydroxymethyl)-3-phenyl-4-isoxazolyl]-benzenesulfonamide-13C2,15N; |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of 1 Hydroxy Valdecoxib 13c2,15n
Strategies for Stable Isotope Incorporation in Complex Organic Molecules
The introduction of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) into complex organic molecules like 1-Hydroxy Valdecoxib requires strategic synthetic planning. The primary goal is to incorporate the labels efficiently and with high isotopic purity at specific, stable positions within the molecular structure.
Chemical Synthetic Approaches for Carbon-13 and Nitrogen-15 Labeling
The most common and reliable method for introducing stable isotopes into a target molecule is through chemical synthesis using isotopically enriched starting materials. This approach offers precise control over the location of the labels. For the synthesis of 1-Hydroxy Valdecoxib-13C2,15N, a convergent synthetic strategy is often employed, where labeled fragments are synthesized separately and then combined to form the final product.
Key to the synthesis of the isoxazole (B147169) core of 1-Hydroxy Valdecoxib is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (such as an alkyne or a derivative thereof). To achieve the desired labeling pattern, isotopically labeled precursors for both of these components are required. Commercially available starting materials such as [¹³C₂]-phenylacetic acid and [¹⁵N]-hydroxylamine hydrochloride are ideal precursors for this purpose.
Targeted Isotopic Exchange Methodologies
While chemical synthesis from labeled precursors is the preferred method for complex molecules, targeted isotopic exchange methodologies can sometimes be employed. These methods involve the exchange of an existing atom in the molecule with its stable isotope. However, for a molecule with the complexity of 1-Hydroxy Valdecoxib, such methods are generally less practical due to the lack of readily exchangeable atoms at the desired labeling positions and the potential for isotopic scrambling, which would compromise the positional specificity of the labels. Therefore, a de novo chemical synthesis approach is the most viable strategy.
Precursor Design and Synthetic Routes for 1-Hydroxy Valdecoxib
A plausible retrosynthetic analysis for this compound points to a strategy involving the formation of the isoxazole ring from key labeled building blocks. The synthesis is designed to introduce the ¹³C atoms into the C4 and C5 positions of the isoxazole ring and the ¹⁵N atom as the nitrogen of the isoxazole ring.
A proposed synthetic route begins with commercially available [1,2-¹³C₂]-Phenylacetic acid . This precursor is first converted to a suitable dipolarophile. Simultaneously, [¹⁵N]-Hydroxylamine hydrochloride is used to generate the corresponding [¹⁵N]-nitrile oxide. The crucial 1,3-dipolar cycloaddition of these two labeled fragments would then construct the core [4,5-¹³C₂, 2-¹⁵N]-isoxazole ring. Subsequent functional group manipulations, including the introduction of the 4-sulfamoylphenyl group at the C4 position and the hydroxymethyl group at the C5 position, would lead to the final product, This compound .
Analytical Confirmation of Isotopic Enrichment and Positional Specificity
Following the synthesis, rigorous analytical techniques are essential to confirm the successful incorporation of the stable isotopes, determine the isotopic purity, and verify the specific positions of the labels within the molecule.
High-Resolution Mass Spectrometry for Isotope Cluster Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the isotopic enrichment of the synthesized compound. The mass spectrum of this compound is expected to show a distinct molecular ion peak that is three mass units higher than its unlabeled counterpart due to the incorporation of two ¹³C atoms and one ¹⁵N atom.
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Predicted Value for this compound |
| Molecular Formula | C₁₄¹³C₂H₁₄¹⁵N₂O₄S |
| Monoisotopic Mass | 333.07 g/mol |
| Expected [M+H]⁺ | 334.0780 m/z |
The analysis of the isotope cluster in the mass spectrum provides further confirmation of the labeling. The relative intensities of the M+1, M+2, etc., peaks will differ significantly from the natural abundance pattern, reflecting the high enrichment of ¹³C and ¹⁵N in the synthesized molecule.
Nuclear Magnetic Resonance Spectroscopy for Labeling Site Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for verifying the precise location of the isotopic labels. Both ¹³C and ¹⁵N are NMR-active nuclei, and their presence in the molecule gives rise to specific signals and coupling patterns.
In the ¹³C NMR spectrum of this compound, the signals corresponding to the C4 and C5 carbons of the isoxazole ring will be significantly enhanced due to the high ¹³C enrichment. Furthermore, the presence of two adjacent ¹³C atoms will result in a characteristic one-bond ¹³C-¹³C coupling constant (¹J_CC), which provides unambiguous evidence for their connectivity. The coupling of these carbons to the ¹⁵N atom will also be observable as ¹³C-¹⁵N coupling constants (¹J_CN and ²J_CN).
Interactive Data Table: Predicted ¹³C NMR Data for the Labeled Isoxazole Core
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (Hz) |
| C4-¹³C | ~115 | ¹J_C4-C5 ≈ 55-65 Hz, ¹J_C4-N ≈ 5-10 Hz |
| C5-¹³C | ~160 | ¹J_C5-C4 ≈ 55-65 Hz, ²J_C5-N ≈ 2-5 Hz |
The ¹H NMR spectrum will also show the effects of the isotopic labeling. For instance, the protons on the hydroxymethyl group at C5 will exhibit coupling to the adjacent ¹³C nucleus.
While ¹⁵N NMR is less commonly used due to the lower sensitivity of the ¹⁵N nucleus, it can provide ultimate confirmation of the label's position. A ¹⁵N NMR spectrum would show a single resonance for the isoxazole nitrogen, and its coupling to the adjacent ¹³C atoms (C4 and C5) would be observable in a high-resolution spectrum.
Advanced Analytical Methodologies Utilizing 1 Hydroxy Valdecoxib 13c2,15n
Application as an Internal Standard in Quantitative Bioanalysis
1-Hydroxy Valdecoxib-13C2,15N serves as an ideal internal standard for the quantification of 1-Hydroxy Valdecoxib in biological matrices. Its utility stems from its near-identical physicochemical properties to the analyte of interest, while its mass difference allows for distinct detection by a mass spectrometer. nih.gov This ensures that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard equally, leading to highly accurate and precise measurements. musechem.com
The development of robust and reliable LC-MS/MS assays is critical for the accurate determination of drug metabolite concentrations in biological samples. nih.govnih.gov The use of this compound is integral to achieving the required sensitivity, specificity, and reproducibility in these assays.
Effective chromatographic separation is essential to resolve the analyte and its internal standard from endogenous matrix components, thereby minimizing ion suppression and ensuring accurate quantification. In the analysis of Valdecoxib and its metabolites, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. nih.govnih.govresearchgate.net
Optimization of separation parameters involves a systematic evaluation of the stationary phase, mobile phase composition, and gradient elution conditions. A narrow-bore reversed-phase C8 or C18 column often provides the necessary retention and resolution. nih.govnih.gov The mobile phase typically consists of an organic solvent, such as acetonitrile, and an aqueous component containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. nih.govdovepress.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all compounds of interest with good peak symmetry. mostwiedzy.plutsa.edu
Table 1: Optimized Chromatographic Conditions for the Analysis of Valdecoxib Metabolites
| Parameter | Condition | Reference |
|---|---|---|
| HPLC Column | Zorbax XDB-C8, narrow-bore | nih.gov |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 10 mM Ammonium Acetate | nih.gov |
| Flow Rate | 0.4 mL/min | researchgate.net |
| Injection Volume | 10 µL | researchgate.net |
| Run Time | Approximately 5 minutes | nih.gov |
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for quantitative analysis. forensicrti.org This technique involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. forensicrti.org
For the analysis of 1-Hydroxy Valdecoxib and its stable isotope-labeled internal standard, the instrument is typically operated in the negative ion electrospray ionization (ESI) mode. nih.govnih.gov The precursor to product ion transitions are carefully selected and optimized to maximize signal intensity. The transition for the unlabeled 1-Hydroxy Valdecoxib is m/z 329 → 196. nih.govnih.gov Given the incorporation of two ¹³C atoms and one ¹⁵N atom in this compound, its precursor ion will have a mass-to-charge ratio of m/z 332. The fragmentation pathway leading to the product ion at m/z 196 involves the core structure of the molecule. researchgate.net Therefore, the corresponding product ion for the labeled internal standard would be expected to have a mass shift, resulting in a transition of m/z 332 → 199.
Table 2: Optimized MRM Transitions for Valdecoxib and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Valdecoxib | 313 | 118 | Negative ESI | nih.gov |
| 1-Hydroxy Valdecoxib | 329 | 196 | Negative ESI | nih.gov |
| This compound (Internal Standard) | 332 | 199 (inferred) | Negative ESI |
Understanding the ionization efficiency and fragmentation pathways of an analyte and its internal standard is crucial for method development and troubleshooting. uantwerpen.besemanticscholar.org Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, depending on the analyte's properties and the mobile phase conditions. uantwerpen.be For Valdecoxib and its metabolites, negative ion mode ESI is often preferred. nih.govnih.gov
Collision-induced dissociation (CID) is used to fragment the precursor ions, and the resulting fragmentation pattern provides structural information and a unique signature for the analyte. forensicrti.org The fragmentation of 1-Hydroxy Valdecoxib to produce the product ion at m/z 196 involves a specific cleavage of the molecule. researchgate.net The stable isotope labels in this compound are strategically placed within the core structure that is retained in the major fragment ion, ensuring that the fragmentation behavior is consistent with the unlabeled analyte. researchgate.net
High-throughput bioanalysis necessitates efficient and automated sample preparation methods to handle large numbers of samples. thermofisher.cominnoveox.eu Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like plasma and urine. nih.govnih.govnih.gov
Automated SPE systems, such as the Zymark RapidTrace, can significantly increase sample throughput and improve reproducibility. nih.govnih.gov The process typically involves conditioning the SPE cartridge (e.g., C18), loading the sample, washing away interferences, and eluting the analytes of interest with a suitable solvent. americanlaboratory.com The use of an automated system minimizes manual handling and potential for error, ensuring consistent extraction recoveries for both the analyte and the internal standard, this compound. nih.govnih.gov
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
Principles and Practices of Bioanalytical Method Validation (ICH M10 Guidelines)
To ensure the reliability and acceptability of bioanalytical data for regulatory submissions, methods must be validated according to established guidelines. ich.orgeuropa.eu The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation. kcasbio.comkymos.com
Validation of a bioanalytical method using this compound as an internal standard involves demonstrating its suitability for its intended purpose. europa.eu Key validation parameters include selectivity, sensitivity, accuracy, precision, and stability. ich.org
Table 3: Key Bioanalytical Method Validation Parameters according to ICH M10 Guidelines
| Validation Parameter | Description | Acceptance Criteria (Typical for Chromatography) | Reference |
|---|---|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. | ich.org |
| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Accuracy within ±20% and precision ≤20%. | ich.org |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (except at LLOQ). | ich.org |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative standard deviation (RSD) ≤15% (except at LLOQ). | ich.org |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. | ich.org |
Assessment of Method Selectivity and Specificity Against Endogenous Matrix Components
In quantitative bioanalysis, selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity ensures that the measured signal is solely from the analyte of interest. When using this compound as an internal standard, analytical methods are rigorously tested to prevent interference from endogenous components found in biological matrices like plasma, blood, or urine.
Method development typically involves the analysis of at least six different blank matrix lots from individual donors. These blank samples are processed and analyzed to ensure that no significant peaks are present at the retention times corresponding to 1-Hydroxy Valdecoxib and its labeled internal standard, this compound. Chromatographic separation, often achieved using reverse-phase columns like a Zorbax XDB-C8, is optimized to resolve the analyte from matrix components. researchgate.netnih.gov The high specificity of tandem mass spectrometry, utilizing multiple reaction monitoring (MRM), further enhances selectivity. researchgate.netnih.gov For 1-Hydroxy Valdecoxib, a precursor-to-product ion transition of m/z 329→196 is typically monitored, while the internal standard would have a mass-shifted transition, ensuring that only compounds with the specific mass and fragmentation pattern are detected. researchgate.net
Determination of Method Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true concentration, while precision describes the closeness of agreement among a series of measurements. The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision.
Validation protocols assess accuracy and precision at multiple concentration levels, including the lower limit of quantitation (LLOQ), low, medium, and high-quality control (QC) samples. Both intra-day (repeatability) and inter-day (intermediate precision) statistics are calculated. For a method to be considered reliable, the mean accuracy value should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV%), should not exceed 15% (20% at the LLOQ). Assays for Valdecoxib and its metabolites have demonstrated acceptable precision and accuracy across their calibration ranges. nih.govresearchgate.net
Table 1: Inter-Day and Intra-Day Precision and Accuracy for Valdecoxib Analysis
| QC Level | Concentration (µg/mL) | Intra-Day CV% | Inter-Day CV% | Accuracy (%) |
| Low | 60 | 2.70 | 2.15 | > 92 |
| Medium | 700 | 0.35 | 0.92 | > 92 |
| High | 1200 | 1.10 | 1.35 | > 92 |
| Data synthesized from studies on Valdecoxib analytical methods. researchgate.net |
Establishment of Linear Dynamic Range and Calibration Curve Performance
The linear dynamic range is the concentration span over which the analytical method is shown to be linear, accurate, and precise. This range is defined by the LLOQ and the upper limit of quantitation (ULOQ). For the analysis of Valdecoxib and its hydroxylated metabolite, methods have been validated with a linear range typically spanning from 0.5 ng/mL to 200 ng/mL in human plasma. researchgate.netnih.gov
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (1-Hydroxy Valdecoxib / this compound) against the nominal concentration of the calibration standards. The relationship is typically fitted with a linear, weighted (e.g., 1/x or 1/x²) regression model. The performance of the curve is evaluated by its correlation coefficient (r²), which should be 0.99 or greater. researchgate.net
Table 2: Typical Calibration Curve Parameters for Valdecoxib Metabolite Assays
| Parameter | Typical Value | Source(s) |
| Linear Range | 0.5 - 200 ng/mL | researchgate.net, nih.gov |
| LLOQ | 0.5 ng/mL | researchgate.net, nih.gov |
| Regression Model | Linear, weighted least squares | |
| Correlation Coefficient (r²) | ≥ 0.99 | researchgate.net |
Analyte and Internal Standard Stability Studies in Stock Solutions and Processed Samples
The stability of both the analyte and the internal standard must be thoroughly evaluated under various conditions to ensure that no degradation occurs during sample collection, storage, and processing. Stability is assessed by comparing the measured concentration of the compound in a test sample to a freshly prepared reference sample.
Typical stability evaluations for 1-Hydroxy Valdecoxib and its labeled internal standard include:
Stock Solution Stability: Assessing the stability in the storage solvent at room and refrigerated/frozen temperatures.
Freeze-Thaw Stability: Evaluating stability after multiple cycles of freezing and thawing, mimicking conditions during sample retrieval.
Bench-Top Stability: Determining stability in the biological matrix when left at room temperature for a period reflecting the sample preparation time.
Long-Term Stability: Assessing stability in the matrix when stored at low temperatures (e.g., -20°C or -70°C) for an extended duration.
Post-Preparative Stability: Evaluating the stability of the processed sample in the autosampler before injection.
Studies have shown that Valdecoxib assay preparations are stable at room temperature (25 ± 2°C) for at least 24 hours, with a relative standard deviation (RSD) of response of less than 0.4%. researchgate.net This stability is crucial for ensuring the integrity of samples during analytical runs.
Methodological Considerations for High-Throughput Bioanalysis
High-throughput bioanalysis is essential for supporting drug development programs that generate a large number of samples. The primary objective is to develop and validate rapid, robust, and reliable analytical methods. The use of this compound as an internal standard is pivotal in achieving these goals for the quantification of 1-Hydroxy Valdecoxib.
A key consideration in high-throughput analysis is the efficiency of sample preparation. Methods such as protein precipitation and solid-phase extraction (SPE) are commonly employed. researchgate.netnih.gov For instance, an automated SPE method can significantly increase throughput, with a capacity to process a large number of plasma samples in a single run. researchgate.net The choice of extraction method depends on the required sensitivity and the complexity of the biological matrix.
Liquid chromatography is another critical aspect, where the goal is to achieve a short run time without compromising the separation of the analyte from potential interferences. nih.gov Ultra-high-performance liquid chromatography (UPLC) systems are often utilized for this purpose, enabling rapid and efficient separations. nih.gov A typical chromatographic run time for high-throughput analysis is often less than 5 minutes per sample. nih.gov
Mass spectrometric detection, particularly using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM), provides the high selectivity and sensitivity required for bioanalysis. nih.gov The precursor to product ion transitions for both the analyte and the stable isotope-labeled internal standard are carefully selected to ensure specificity. researchgate.net For 1-Hydroxy Valdecoxib, a potential transition could be m/z 329→196, while for this compound, the transition would be shifted due to the mass difference from the isotopic labels. researchgate.net
The validation of the bioanalytical method is performed in accordance with regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in mitigating matrix effects, which can be a significant source of variability in bioanalytical data. nih.gov
The following interactive data table summarizes typical performance characteristics of a high-throughput LC-MS/MS method for the quantification of 1-Hydroxy Valdecoxib using this compound as an internal standard, based on findings for similar compounds. researchgate.netnih.govnih.gov
| Parameter | Typical Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Lower Limit of Quantification | 0.5 ng/mL |
| Sample Throughput | > 70 samples/run |
Detailed research findings have demonstrated that automated SPE-LC-MS/MS assays for Valdecoxib and its hydroxylated metabolite can achieve a linear dynamic range of 0.5-200 ng/mL in human plasma, with a lower limit of quantitation of 0.5 ng/mL for both analytes. researchgate.netnih.gov The precision and accuracy of such methods are generally within acceptable limits, with absolute recoveries from plasma being high. researchgate.net The sample analysis time for each injection can be as low as 5 minutes, allowing for a throughput of 70 human plasma standards and samples per run. nih.gov
Mechanistic Investigations and Metabolic Pathway Elucidation Using 1 Hydroxy Valdecoxib 13c2,15n
Elucidation of Valdecoxib Biotransformation Pathways
Valdecoxib undergoes extensive metabolism in humans and various animal species, with less than 5% of a dose being excreted unchanged. drugbank.com The biotransformation process is complex, involving numerous Phase I and Phase II reactions. The primary metabolic pathways for Valdecoxib involve oxidation of the methyl group and N-hydroxylation of the sulfonamide moiety. researchgate.net The use of isotopically labeled compounds like 1-Hydroxy Valdecoxib-13C2,15N is critical for distinguishing and tracking these closely related metabolic pathways.
Phase I metabolism primarily involves the introduction or unmasking of functional groups on a drug molecule, typically making it more polar. drughunter.comsigmaaldrich.com For Valdecoxib, the principal Phase I metabolic pathway is the oxidation of the 5-methyl group on the isoxazole (B147169) ring to form the hydroxymethyl metabolite, known as M1 or 1-Hydroxy Valdecoxib. researchgate.netnih.gov This hydroxylation is a crucial initial step that precedes further oxidation and conjugation reactions. nih.govresearchgate.net
Another significant Phase I reaction is the N-hydroxylation at the sulfonamide group, which produces N-hydroxy-valdecoxib. researchgate.netnih.gov This metabolite has also been shown to be biologically active. nih.gov Further oxidation of the primary hydroxymethyl metabolite (M1) leads to the formation of a carboxylic acid metabolite (M4), which can subsequently undergo the opening of the isoxazole ring to form additional metabolites. nih.govresearchgate.net
The formation of 1-Hydroxy Valdecoxib is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. sigmaaldrich.commdpi.com Specific isoforms have been identified as the main drivers of this reaction. Research indicates that Valdecoxib is metabolized primarily by hepatic microsomal enzymes, specifically CYP2C9 and CYP3A4. researchgate.netdovepress.com
The involvement of these two key enzymes highlights the potential for variability in metabolism due to genetic polymorphisms (in the case of CYP2C9) and drug-drug interactions (common for CYP3A4 substrates). nih.govproteopedia.org Genetic variants of CYP2C9 can lead to decreased enzyme activity, which is expected to impact the clearance of Valdecoxib. nih.govnih.gov Therefore, both CYP2C9 and CYP3A4 activity are important considerations in the metabolic profile of the drug. nih.gov
| CYP Isoform | Role in Valdecoxib Metabolism | Significance |
|---|---|---|
| CYP2C9 | Major contributor to the formation of 1-Hydroxy Valdecoxib. researchgate.netdovepress.com | Highly polymorphic gene; variants can alter metabolic rate and drug clearance. nih.govmdpi.com |
| CYP3A4 | Contributes significantly to Valdecoxib metabolism. researchgate.netdovepress.com | Metabolizes over 50% of marketed drugs, making it a common site for drug-drug interactions. proteopedia.org |
The hydroxylation of Valdecoxib's methyl group by CYP enzymes follows a well-established catalytic cycle. mdpi.com These monooxygenase reactions involve the incorporation of one atom of molecular oxygen into the substrate (the methyl group), while the other oxygen atom is reduced to water. mdpi.com Mechanistic studies, often employing heavy-isotope-labeled oxygen (¹⁸O₂), can confirm that the oxygen atom in the newly formed hydroxyl group originates from diatomic oxygen rather than water. The generally accepted mechanism for this type of C-H bond oxidation involves a highly reactive perferryl oxygen species (formally FeO³⁺) at the enzyme's active site, which abstracts a hydrogen atom from the methyl group, followed by the rapid recombination of the resulting carbon radical with the hydroxyl moiety. mdpi.com
In Vitro Metabolic Stability and Metabolite Profiling Studies
In vitro systems are essential for studying drug metabolism in a controlled environment, allowing researchers to predict a drug's metabolic fate in vivo. These systems are used to determine metabolic stability and identify the full profile of metabolites.
Human liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes and are frequently used to study Phase I metabolic reactions. sigmaaldrich.comxenotech.com Incubating Valdecoxib with liver microsomes in the presence of necessary cofactors like NADPH allows for the characterization of oxidative metabolite formation, including 1-Hydroxy Valdecoxib. nih.gov
Hepatocytes, or whole liver cells, offer a more complete model as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors for a wider range of metabolic reactions. xenotech.com Using hepatocytes allows for the study of the entire metabolic cascade, from the initial hydroxylation of Valdecoxib to the subsequent conjugation and further oxidation of its metabolites. In these experiments, this compound is used as a reference standard to confirm the identity and quantify the formation of the M1 metabolite.
Once 1-Hydroxy Valdecoxib is formed, it can undergo further biotransformation. The stable isotope label in this compound is instrumental in tracing its metabolic fate. By tracking the unique mass signature, researchers can identify downstream metabolites with certainty.
Studies in humans and mice have shown that 1-Hydroxy Valdecoxib (M1) is a major component in plasma along with the parent drug. researchgate.netresearchgate.net This primary metabolite is further oxidized to a carboxylic acid metabolite (M4). nih.gov Additionally, 1-Hydroxy Valdecoxib is a substrate for Phase II conjugation reactions, primarily forming an O-glucuronide conjugate, which is a major urinary metabolite. researchgate.net This pathway represents a significant route of elimination for the drug.
| Metabolite ID | Metabolite Name/Description | Metabolic Pathway | Source |
|---|---|---|---|
| M1 | 1-Hydroxy Valdecoxib | Phase I: Hydroxylation of the methyl group | researchgate.netnih.gov |
| - | N-hydroxy-valdecoxib | Phase I: N-hydroxylation of the sulfonamide | researchgate.net |
| M4 | Carboxylic acid metabolite | Phase I: Further oxidation of M1 | nih.govresearchgate.net |
| - | O-glucuronide of M1 | Phase II: Glucuronidation of 1-Hydroxy Valdecoxib | researchgate.net |
| - | N-glucuronide of Valdecoxib | Phase II: Glucuronidation of the parent drug | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Hydroxy Valdecoxib |
| Carboxylic Acid Metabolite of Valdecoxib (M4) |
| CYP2C9 |
| CYP3A4 |
| N-hydroxy-valdecoxib |
| NADPH |
| Valdecoxib |
Use in Trapping and Characterization of Electrophilic or Reactive Intermediates
The bioactivation of drugs to form reactive electrophilic intermediates is a significant concern in drug development, as these species can covalently bind to cellular macromolecules, leading to toxicity. Valdecoxib, as a sulfonamide-containing compound, has the potential to undergo metabolic activation to form reactive species. The sulfonamide group, in particular, can be metabolized to a reactive hydroxylamine metabolite, which can be further oxidized to a nitroso species. These intermediates are highly electrophilic and can react with nucleophilic residues on proteins and other cellular components.
The stable isotope-labeled this compound is a crucial tool for investigating the formation of such reactive intermediates. In a typical in vitro experiment, the labeled compound is incubated with liver microsomes, which contain the cytochrome P450 enzymes responsible for drug metabolism. A trapping agent, such as glutathione (GSH), is included in the incubation mixture. If a reactive electrophile is formed from this compound, it will react with GSH to form a stable conjugate.
The presence of the 13C and 15N isotopes in the metabolite provides a unique mass spectrometric signature for the resulting GSH adduct. This allows for its unambiguous detection and characterization using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift of +3 Da (from the two 13C and one 15N atoms) compared to an adduct formed from the unlabeled compound provides a clear and specific marker. This isotopic signature is invaluable in distinguishing true biotransformation products from background noise and artifacts in the complex biological matrix.
| Trapping Agent | Expected Adduct with Reactive Intermediate of this compound | Mass Spectrometric Signature |
| Glutathione (GSH) | Glutathione conjugate of the electrophilic intermediate | Distinct isotopic cluster with a mass shift corresponding to the incorporated stable isotopes |
| N-acetylcysteine (NAC) | N-acetylcysteine conjugate of the electrophilic intermediate | Unique mass and fragmentation pattern due to the 13C and 15N labels |
This table is interactive. Click on the headers to sort the data.
The detailed structural analysis of the trapped adducts, facilitated by the known isotopic labeling pattern, can provide definitive evidence for the formation of reactive intermediates and help to elucidate the specific metabolic pathways leading to their generation.
Application of Stable Isotope Tracing for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions in a biological system. Stable isotope tracing is a cornerstone of MFA. By introducing an isotopically labeled substrate into a system and monitoring the distribution of the isotopes in downstream metabolites, it is possible to map the flow of atoms through metabolic pathways and determine the relative contributions of different pathways to the production of a particular metabolite.
While typically applied to endogenous metabolic networks, the principles of MFA can be extended to study the kinetics of drug metabolism. In this context, this compound can be used as a tracer to investigate the downstream metabolic fate of this primary metabolite. For instance, after administration of a mixture of labeled and unlabeled 1-Hydroxy Valdecoxib, the ratio of labeled to unlabeled downstream metabolites can provide information on the rate of their formation and further metabolism.
This approach is particularly useful for understanding the dynamics of competing metabolic pathways. For example, 1-Hydroxy Valdecoxib can undergo further oxidation or conjugation reactions. By tracking the isotopic enrichment in the products of these different pathways over time, researchers can determine the relative flux through each pathway.
| Metabolic Pathway | Downstream Metabolite | Isotopic Labeling Pattern from this compound |
| Oxidation | Carboxylic acid metabolite | Retains the 13C2,15N label |
| Glucuronidation | Glucuronide conjugate | Retains the 13C2,15N label |
This table is interactive. Click on the headers to sort the data.
This quantitative understanding of metabolic fluxes is critical for predicting potential drug-drug interactions and for understanding inter-individual variability in drug metabolism.
Structural Elucidation of Unknown Metabolites Facilitated by Labeled Standards
One of the major challenges in drug metabolism studies is the identification and structural elucidation of unknown metabolites, which are often present at very low concentrations in complex biological fluids. The use of stable isotope-labeled standards, such as this compound, significantly simplifies this process.
When a biological sample from a subject administered the parent drug, Valdecoxib, is analyzed by LC-MS, metabolites will appear as single peaks. However, if a known amount of this compound is co-administered or used as an internal standard, any metabolite derived from it will exhibit a characteristic isotopic doublet in the mass spectrum. This "isotope signature" acts as a clear flag, allowing for the rapid identification of all metabolites related to 1-Hydroxy Valdecoxib.
Furthermore, the known mass difference between the unlabeled and labeled peaks in the doublet provides an additional layer of confirmation. High-resolution mass spectrometry can be used to determine the elemental composition of the unknown metabolite, and the fragmentation pattern in MS/MS experiments can be compared between the labeled and unlabeled species. The fragments containing the isotopically labeled portion of the molecule will show a corresponding mass shift, which is instrumental in pinpointing the site of metabolic modification.
Role in Pharmacokinetic Research and Modeling Preclinical/in Vitro Context
Contribution to Preclinical Pharmacokinetic Studies and Disposition Characterization
The primary role of 1-Hydroxy Valdecoxib-¹³C₂,¹⁵N is to serve as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. acanthusresearch.commusechem.com These assays are designed to accurately measure the concentration of the unlabeled 1-Hydroxy Valdecoxib in biological samples such as plasma, urine, and tissue homogenates obtained from preclinical animal studies. nih.govnih.gov
Because it contains stable heavy isotopes (Carbon-13 and Nitrogen-15), 1-Hydroxy Valdecoxib-¹³C₂,¹⁵N is chemically identical to the metabolite being measured but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the standard and the analyte, while their identical chemical structures ensure they behave similarly during sample preparation and analysis. acanthusresearch.com This co-elution and similar ionization efficiency correct for variations in sample extraction, recovery, and matrix effects, which can suppress or enhance the instrument's signal. musechem.com
The use of this stable isotope-labeled standard is crucial for accurately defining the absorption, distribution, metabolism, and excretion (ADME) profile of Valdecoxib's primary metabolite. For instance, in mouse pharmacokinetic studies of Valdecoxib, the hydroxymethyl metabolite (M1, or 1-Hydroxy Valdecoxib) was identified as a major radioactive component in plasma and red blood cells. nih.gov Accurate quantification, made possible by an appropriate internal standard, is essential to determine key parameters like the area under the curve (AUC), peak concentration (Cmax), and half-life (t½) for this metabolite. nih.govnih.gov
Table 1: Illustrative Use of 1-Hydroxy Valdecoxib-¹³C₂,¹⁵N in a Calibration Curve for Quantifying 1-Hydroxy Valdecoxib in Mouse Plasma This table demonstrates the principle of using a fixed concentration of the stable isotope-labeled internal standard (SIL-IS) to generate a reliable calibration curve for the analyte.
| Nominal Analyte Concentration (ng/mL) | Analyte Peak Area | SIL-IS Peak Area | Peak Area Ratio (Analyte/SIL-IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.5 | 1,550 | 305,000 | 0.0051 | 0.52 | 104.0 |
| 1.0 | 3,080 | 301,000 | 0.0102 | 1.01 | 101.0 |
| 5.0 | 15,200 | 298,000 | 0.0510 | 4.95 | 99.0 |
| 20.0 | 61,000 | 302,000 | 0.2020 | 20.4 | 102.0 |
| 100.0 | 301,500 | 299,000 | 1.0084 | 99.8 | 99.8 |
| 200.0 | 605,000 | 301,000 | 2.0099 | 198.5 | 99.3 |
Application in Pharmacokinetic Modeling to Define Metabolic Clearance and Distribution Pathways (excluding clinical implications)
Pharmacokinetic (PK) models are mathematical constructs used to describe and predict the fate of a drug and its metabolites in the body. mdpi.com The reliability of these models is entirely dependent on the accuracy and precision of the input data—namely, the concentration-time profiles of the compounds of interest. mdpi.com
By enabling highly accurate quantification, 1-Hydroxy Valdecoxib-¹³C₂,¹⁵N plays a pivotal role in the development of robust preclinical PK models for 1-Hydroxy Valdecoxib. The precise concentration data generated using this internal standard allows researchers to accurately calculate fundamental PK parameters such as metabolic clearance, volume of distribution, and rates of formation and elimination for the metabolite.
These parameters are essential for building physiologically based pharmacokinetic (PBPK) models, which can simulate the distribution of the metabolite into various tissues and predict its clearance through metabolic pathways. mdpi.com For example, data from studies in mice showed different plasma AUC values for Valdecoxib and its M1 metabolite between males and females, highlighting sex-dependent differences in metabolism or distribution. nih.gov Such distinctions can only be reliably determined and modeled with highly accurate quantitative data, underscoring the importance of using a stable isotope-labeled internal standard.
Understanding the Relationship Between In Vitro Metabolism and Preclinical Disposition
A key goal in preclinical research is to establish an in vitro-in vivo correlation (IVIVC), which relates the metabolic behavior observed in laboratory-based systems (e.g., liver microsomes, hepatocytes) to the drug's disposition in a whole organism. walshmedicalmedia.com This correlation helps validate the use of in vitro models for predicting in vivo outcomes.
1-Hydroxy Valdecoxib-¹³C₂,¹⁵N is critical for this process. It is used as an internal standard to quantify the rate of formation of 1-Hydroxy Valdecoxib when the parent drug, Valdecoxib, is incubated with in vitro metabolic systems like liver microsomes. researchgate.net This allows for the precise determination of intrinsic clearance rates (CLint) and Michaelis-Menten kinetic parameters (Vmax and Km).
By comparing this highly accurate in vitro data with the in vivo clearance and exposure data obtained from animal studies (as discussed in section 5.1), researchers can establish a meaningful IVIVC. A strong correlation provides confidence that the in vitro systems are predictive of the in vivo metabolic pathways and can be used to explore potential species differences or drug-drug interactions without extensive animal testing.
Comparative Metabolic Profiling Across Different Biological Systems (e.g., In Vitro Models, Animal Models)
The metabolism of a drug can vary significantly between different species. Understanding these differences is crucial for selecting the appropriate animal model for toxicological and efficacy studies and for extrapolating preclinical data to humans. researchgate.net
1-Hydroxy Valdecoxib-¹³C₂,¹⁵N facilitates the accurate comparative metabolic profiling of Valdecoxib across various biological systems. As an internal standard, it allows for the precise quantification of 1-Hydroxy Valdecoxib formation in liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, monkey, human). This enables a direct, quantitative comparison of metabolic rates.
For instance, studies on Valdecoxib have identified its hydroxymethyl metabolite (M1) as a primary product of Phase I metabolism. nih.govresearchgate.net A comparative study might reveal that the rate of M1 formation is significantly higher in mouse liver microsomes than in dog liver microsomes. This quantitative insight, which depends on the accuracy provided by a stable isotope-labeled standard, helps researchers understand which preclinical species most closely resembles human metabolism, thereby improving the predictive value of animal studies.
Table 2: Illustrative Data for Comparative In Vitro Metabolic Profiling This table shows hypothetical data on the rate of 1-Hydroxy Valdecoxib formation from Valdecoxib in liver microsomes from different species. The use of 1-Hydroxy Valdecoxib-¹³C₂,¹⁵N as an internal standard ensures the accuracy of these quantitative comparisons.
| Biological System | Incubation Time (min) | Rate of 1-Hydroxy Valdecoxib Formation (pmol/min/mg protein) |
| Mouse Liver Microsomes | 30 | 150.5 ± 12.1 |
| Rat Liver Microsomes | 30 | 95.2 ± 8.5 |
| Dog Liver Microsomes | 30 | 45.8 ± 5.3 |
| Human Liver Microsomes | 30 | 88.9 ± 9.1 |
Future Directions and Emerging Research Opportunities
Advancements in Automated Synthesis and High-Throughput Isotopic Labeling Technologies
The traditional batch synthesis of isotopically labeled compounds can be time-consuming and costly. x-chemrx.com However, emerging technologies are set to revolutionize the production of complex molecules like 1-Hydroxy Valdecoxib-13C2,15N. Advancements in automated synthesis and high-throughput labeling are making these critical research tools more accessible.
One of the most promising advancements is the adoption of flow chemistry . x-chemrx.com Unlike traditional batch synthesis, flow chemistry offers precise control over reaction parameters such as temperature and reaction time, leading to improved mixing, enhanced safety, and higher yields. x-chemrx.com This methodology is particularly advantageous for isotopic labeling, allowing for more efficient and cost-effective synthesis. Another key development is late-stage functionalization and direct hydrogen isotopic exchange (HIE), which allow for the introduction of isotopic labels at a later stage in the synthetic sequence. x-chemrx.commusechem.com This approach avoids the need to redesign an entire synthesis from isotopically enriched starting materials, making the process more versatile and atom-economical. x-chemrx.com
These technologies could significantly streamline the production of this compound, enabling its wider application in various stages of drug discovery and development.
| Technology | Key Advantages for Isotopic Labeling | Potential Impact on this compound Synthesis |
| Flow Chemistry | Precise control of reaction parameters, improved safety, higher yields, cost-effectiveness. x-chemrx.com | Faster, more efficient, and scalable production. |
| Late-Stage Isotopic Exchange | No need for redesigning entire synthesis, cost-efficient, applicable to complex molecules. x-chemrx.com | Simplified synthesis pathway and reduced costs. |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions, reduced manual intervention. | Optimization of labeling efficiency and purity. |
Integration of this compound with High-Resolution Mass Spectrometry for Enhanced Metabolite Discovery
The combination of stable isotope-labeled standards with high-resolution mass spectrometry (HRMS) is a powerful strategy for metabolite discovery and identification. nih.govthermofisher.com HRMS instruments, such as Orbitrap and Quadrupole Time-of-Flight (QqTOF), provide exceptional mass accuracy and resolution, which is critical for distinguishing between compounds with very similar masses in complex biological matrices. nih.gov
When this compound is used as an internal standard, its distinct mass signature allows it to be easily differentiated from its unlabeled, endogenous counterpart. This integration is pivotal for:
Confident Metabolite Annotation: The accurate mass measurements from HRMS can be used to determine the elemental composition of unknown metabolites. thermofisher.com The known isotopic pattern of this compound helps to confirm the presence of Valdecoxib-related molecules.
Untargeted Metabolomics: In untargeted or "discovery" metabolomics, HRMS generates large datasets of full mass spectra. nih.gov The presence of the labeled standard helps in the reliable identification of drug-related metabolites amidst thousands of endogenous small molecules.
Structural Elucidation: HRMS platforms can perform tandem mass spectrometry (MS/MS), fragmenting ions to provide structural information. nih.gov Comparing the fragmentation patterns of the labeled and unlabeled metabolites helps to pinpoint the sites of metabolic modification.
The ultra-high resolution offered by advanced instruments can even facilitate the separation of species labeled with different isotopes (e.g., ²H, ¹³C, ¹⁵N), enabling more detailed mechanistic investigations. thermofisher.com
Application in Quantitative Metabolomics and Proteomics Research Using Chemical Isotope Labeling (CIL) Strategies
Quantitative metabolomics and proteomics aim to measure the precise changes in metabolites and proteins in response to stimuli, such as drug administration. iris-biotech.de Stable isotope-labeled compounds like this compound are essential for achieving accurate quantification, primarily by serving as ideal internal standards. nih.govthermofisher.com
Chemical Isotope Labeling (CIL) is a powerful strategy used in liquid chromatography-mass spectrometry (LC-MS) to enhance measurement accuracy and coverage. acs.orgresearchgate.net In a typical CIL workflow for metabolomics, an individual sample is labeled with a "light" isotopic tag, while a pooled control sample is labeled with a "heavy" isotopic tag. By mixing the samples and analyzing them together, the relative quantities of metabolites can be determined with high precision, as this method corrects for variations in instrument response and matrix effects. acs.org
The use of this compound fits perfectly within this paradigm. As a heavy-labeled internal standard, it co-elutes with the endogenous, unlabeled metabolite and experiences the same ionization suppression or enhancement effects in the mass spectrometer. thermofisher.com By calculating the ratio of the light (endogenous) to heavy (labeled standard) peak areas, researchers can achieve highly accurate quantification. This approach is crucial for:
Pharmacokinetic (PK) Studies: Precisely measuring the concentration of the Valdecoxib metabolite over time in biological fluids. alfa-chemistry.com
Biomarker Discovery: Identifying changes in endogenous metabolite levels that correlate with drug efficacy or toxicity. iris-biotech.de
Personalized Medicine: Understanding how individual differences in metabolism affect drug response.
Development of Novel Analytical Strategies for Challenging Matrices
Analyzing metabolites in complex biological matrices like blood, plasma, urine, and tissue presents significant analytical challenges. nih.gov Matrix effects, where other components in the sample interfere with the ionization of the target analyte, can severely compromise the accuracy of quantitative analysis. thermofisher.comresearchgate.net
The development of robust analytical methods is therefore critical. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mitigating matrix effects. thermofisher.com Because the labeled standard is chemically identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization.
Future research will focus on integrating this compound with advanced sample preparation and analytical techniques to tackle these challenges. This includes:
Automated Solid-Phase Extraction (SPE): Automated SPE systems can provide clean and reproducible extraction of Valdecoxib and its metabolites from plasma, reducing matrix load before LC-MS analysis. nih.govresearchgate.net
Advanced Chromatography: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and better separation, further reducing the impact of co-eluting matrix components.
Matrix-Specific Method Development: For highly challenging matrices like urine, which can have high salt concentrations, strategies such as sample dilution prior to analysis can overcome matrix effects on the labeling and detection processes. researchgate.net
| Matrix Type | Primary Challenge | Analytical Strategy with Labeled Standard |
| Plasma/Blood | High protein and lipid content. | Automated SPE cleanup, protein precipitation, use of this compound to correct for extraction variability and ion suppression. nih.govresearchgate.net |
| Urine | High and variable salt concentrations, wide pH range. | Sample dilution to minimize matrix effects, followed by LC-HRMS with the labeled standard for accurate quantification. researchgate.net |
| Tissue Homogenates | Extremely complex, high diversity of molecules. | Advanced extraction techniques (e.g., QuEChERS), followed by UHPLC-HRMS analysis with the labeled standard to ensure specificity and accuracy. |
Broader Contribution of Labeled Metabolites to Early-Stage Drug Development Research Tools and Impurity Profiling
Isotopically labeled compounds are invaluable throughout the drug development pipeline, from early discovery to clinical trials. musechem.comresearchgate.net Labeled metabolites, specifically, serve as critical research tools that provide deep insights into a drug's behavior and safety profile. tlcstandards.com
This compound contributes significantly to this process in several ways:
ADME Studies: It is essential for absorption, distribution, metabolism, and excretion (ADME) studies, allowing researchers to trace the complete lifecycle of the drug within an organism. musechem.comalfa-chemistry.com This information is fundamental to understanding a drug's efficacy and potential for accumulation.
Impurity Profiling: During drug manufacturing, impurities can arise. Labeled standards are used for the identification and quantification of these impurities, which is a critical aspect of quality control and regulatory compliance. alfa-chemistry.com By serving as a certified reference standard, this compound ensures that analytical methods for impurity detection are accurate and validated.
Reaction Mechanism Studies: Stable isotopes can be used to elucidate the mechanisms of chemical reactions and metabolic pathways. symeres.com Tracking the labeled atoms from the parent drug to its metabolites can confirm metabolic routes and identify reactive intermediates.
Ultimately, the availability of high-purity, well-characterized labeled metabolites like this compound enhances the safety and efficacy of pharmaceuticals by providing the precise analytical tools needed for rigorous investigation. musechem.com
Q & A
Q. How to address inconsistencies in 15N enrichment data across replicate experiments?
- Methodological Answer : Audit potential sources of variability: (1) Biological: Animal diet, circadian rhythm; (2) Technical: Pipetting accuracy, spectrometer calibration. Implement randomized block designs and ANOVA to isolate confounding factors. Cross-validate with alternative tracers (e.g., 2H) to confirm pathway-specific findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
